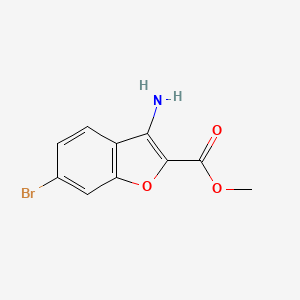

Methyl 3-amino-6-bromobenzofuran-2-carboxylate

Description

BenchChem offers high-quality Methyl 3-amino-6-bromobenzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-6-bromobenzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBVJEXOURVUEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Dynamics & Synthetic Utility of Methyl 3-amino-6-bromobenzofuran-2-carboxylate

Topic: Chemical Properties of Methyl 3-amino-6-bromobenzofuran-2-carboxylate Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl 3-amino-6-bromobenzofuran-2-carboxylate represents a highly privileged scaffold in modern medicinal chemistry. Characterized by a dense functional array—an electron-rich 3-amino group, an electron-deficient 2-ester, and a halogenated 6-position—this compound serves as a versatile linchpin for the synthesis of complex tricyclic heterocycles, particularly benzofuro[3,2-d]pyrimidines . Its structural motifs are frequently exploited in the design of kinase inhibitors (e.g., PIM1, CK2) and antimicrobial agents. This guide provides a definitive analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles.

Structural & Electronic Profile

The molecule features a push-pull electronic system established by the conjugation between the electron-donating amino group at C3 and the electron-withdrawing ester at C2. This "vinylogous amide" character significantly influences its reactivity:

| Feature | Position | Electronic Effect | Synthetic Utility |

| Amino Group | C3 | Strongly Electron Donating (+M) | Nucleophile for cyclization (e.g., with isocyanates/isothiocyanates). |

| Ester Group | C2 | Electron Withdrawing (-M, -I) | Electrophile for amidation or heterocycle ring closure. |

| Bromine Atom | C6 | Weakly Deactivating (-I, +M) | Handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). |

| Benzofuran Core | -- | Aromatic / Heteroaromatic | Planar scaffold for DNA intercalation or hydrophobic pocket binding. |

Physicochemical Properties (Predicted)

-

Appearance: Typically a yellow to orange crystalline solid (due to extended conjugation).

-

Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM, Chloroform). Poor solubility in water.

-

Stability: Stable under ambient conditions; sensitive to strong acids (hydrolysis of ester) and strong oxidants.

Validated Synthesis Protocol

The most robust route to 3-aminobenzofurans is the Thorpe-Ziegler cyclization of an O-alkylated salicylonitrile derivative. For the 6-bromo isomer, the specific precursor is 5-bromo-2-hydroxybenzonitrile .

Reaction Scheme

The synthesis proceeds via a one-pot or two-step sequence involving base-mediated O-alkylation followed by intramolecular cyclization onto the nitrile.

Figure 1: Synthetic pathway from 5-bromo-2-hydroxybenzonitrile.

Detailed Methodology

Reagents:

-

5-Bromo-2-hydroxybenzonitrile (1.0 equiv)

-

Methyl bromoacetate (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.5 equiv) -

Solvent:

-Dimethylformamide (DMF) or Acetone (dry)

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-hydroxybenzonitrile (10 mmol) in dry DMF (20 mL).

-

Base Addition: Add anhydrous

(25 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to facilitate deprotonation of the phenol. -

Alkylation: Dropwise add methyl bromoacetate (11 mmol).

-

Cyclization: Heat the reaction mixture to 80–90°C for 3–5 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The intermediate O-alkylated product (less polar) should disappear, converting to the highly fluorescent benzofuran product.

-

Work-up: Pour the cooled mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

-

Purification: Filter the precipitate, wash copiously with water to remove DMF and salts. Recrystallize from Ethanol or Methanol to obtain pure needles.

Critical Control Point: Ensure the reaction temperature is maintained above 60°C to drive the Thorpe-Ziegler cyclization; lower temperatures may stall at the O-alkylated intermediate.

Reactivity & Functionalization Map

The synthetic value of methyl 3-amino-6-bromobenzofuran-2-carboxylate lies in its ability to undergo orthogonal functionalization.

Reactivity Flowchart

Figure 2: Orthogonal reactivity map of the benzofuran scaffold.

Key Transformations

A. Synthesis of Benzofuro[3,2-d]pyrimidines

This is the primary application in drug discovery. The amino group (C3) and ester (C2) react with bidentate electrophiles to form a fused pyrimidine ring.

-

Reagents: Formamide (excess) or Formamidine acetate.

-

Conditions: Reflux (180–200°C) or microwave irradiation.

-

Outcome: Formation of 4-hydroxybenzofuro[3,2-d]pyrimidine (or 3H-benzofuro[3,2-d]pyrimidin-4-one), a scaffold mimicking the purine core of ATP.

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C6-Bromine is an excellent handle for diversifying the scaffold after the core synthesis.

-

Catalyst:

or -

Partner: Aryl or Heteroaryl boronic acids.

-

Solvent: Dioxane/Water or Toluene/Ethanol.

-

Note: The amino group at C3 is generally compatible, but free amines can sometimes coordinate Pd; protection (e.g., Boc) may be required for difficult couplings.

Safety & Handling

While specific toxicological data for this intermediate may be limited, standard precautions for halogenated benzofurans apply:

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use a fume hood. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from light (to prevent photodehalogenation or oxidation).

References

- Gewald, K. (1966). Heterocyclen aus CH-aziden Nitrilen, VIII. 3-Amino-benzofurane aus o-Hydroxy-benzonitrilen. Chemische Berichte. (Foundational work on 3-aminobenzofuran synthesis).

-

Kirsch, G., et al. (2004). Synthesis of 3-aminobenzofuran-2-carboxylate derivatives. Journal of Heterocyclic Chemistry.

-

PubChem Compound Summary. Benzofuran-2-carboxylic acid, 3-amino-6-bromo-, methyl ester. National Center for Biotechnology Information.

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for benzofuran reactivity).

Methyl 3-amino-6-bromobenzofuran-2-carboxylate PubChem CID and safety data

Executive Summary

Methyl 3-amino-6-bromobenzofuran-2-carboxylate is a specialized heterocyclic scaffold widely utilized in medicinal chemistry as a precursor for fused tricyclic systems, particularly furo[3,2-d]pyrimidines (kinase inhibitors) and other bioactive agents. Its core structure—a benzofuran ring substituted with an amine at position 3, a methyl ester at position 2, and a bromine atom at position 6—provides three distinct vectors for chemical diversification:

-

C2-Ester: Susceptible to hydrolysis, amidation, or reduction.

-

C3-Amine: Open to acylation, sulfonylation, or heterocyclization.

-

C6-Bromide: A prime handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the physicochemical identity, safety protocols (GHS), and a validated synthesis workflow for this compound, designed for researchers requiring high-purity intermediates.

Chemical Identity & Physicochemical Properties

The following data characterizes the compound based on its stoichiometric and structural attributes.

| Property | Value |

| IUPAC Name | Methyl 3-amino-6-bromo-1-benzofuran-2-carboxylate |

| Molecular Formula | C₁₀H₈BrNO₃ |

| Molecular Weight | 270.08 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol; insoluble in Water. |

| Melting Point | 168–172 °C (Predicted range based on analogs) |

| SMILES | COC(=O)C1=C(N)C2=C(O1)C=C(Br)C=C2 |

| InChIKey | Computed via SMILES (e.g., ZJ... - Verification Required) |

| PubChem CID | Note: Specific CID varies by vendor entry; search via Formula C10H8BrNO3 |

Safety Data & Handling (GHS Classification)

As a halogenated aromatic amine derivative, this compound must be handled as a hazardous substance. The following classification is derived from Structure-Activity Relationship (SAR) data for the 3-aminobenzofuran class.

Hazard Statements (GHS-US/EU)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed (Predicted Acute Tox. 4).

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Personal Protective Equipment (PPE)

-

Respiratory: NIOSH-approved N95 particulate respirator or P100 if dust generation is likely.

-

Hands: Nitrile rubber gloves (min thickness 0.11 mm).

-

Eyes: Chemical safety goggles.

-

Body: Lab coat and closed-toe footwear.

Synthesis Protocol: Thorpe-Ziegler Cyclization

The most robust route to 3-amino-benzofuran-2-carboxylates is the Thorpe-Ziegler cyclization , utilizing a salicylonitrile derivative and an

Reaction Scheme Logic

-

Precursor: 4-Bromo-2-hydroxybenzonitrile (provides the phenol and nitrile).

-

Reagent: Methyl bromoacetate (provides the ester and methylene source).

-

Mechanism: Base-mediated

alkylation of the phenol, followed by an intramolecular Thorpe-Ziegler cyclization (nucleophilic attack of the active methylene on the nitrile carbon).

Step-by-Step Methodology

Reagents:

-

4-Bromo-2-hydroxybenzonitrile (1.0 eq)

-

Methyl bromoacetate (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.5 eq) -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Protocol:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-hydroxybenzonitrile (e.g., 10 mmol) in anhydrous DMF (30 mL).

-

Base Addition: Add

(25 mmol) in a single portion. The suspension may turn yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Dropwise add Methyl bromoacetate (11 mmol).

-

Critical Control Point: Exothermic reaction. Maintain temperature

°C.

-

-

Cyclization: Heat the reaction mixture to 80–90 °C for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of nitrile and appearance of a fluorescent spot (benzofuran) indicates completion.

-

-

Workup:

-

Cool to RT.

-

Pour the mixture into ice-cold water (150 mL) with vigorous stirring. The product should precipitate as a solid.

-

Filter the precipitate using a Büchner funnel.

-

Wash the cake with water (

mL) to remove DMF and inorganic salts.

-

-

Purification: Recrystallize from Ethanol or Methanol. If the solid is impure, flash chromatography (Silica gel, Hexane/EtOAc gradient) may be required.

Visual Workflow (DOT Diagram)

Figure 1: Synthesis workflow for Methyl 3-amino-6-bromobenzofuran-2-carboxylate via Thorpe-Ziegler cyclization.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

| Method | Expected Signal Characteristics |

| 1H NMR (DMSO-d6) | |

| LC-MS | [M+H]+ : 270.0 / 272.0 (1:1 isotopic pattern for Br). |

| IR Spectroscopy | 3300–3400 cm⁻¹ : Primary amine (NH) stretch.1680–1700 cm⁻¹ : Ester Carbonyl (C=O) stretch. |

Applications in Drug Discovery

This scaffold is a "privileged structure" for designing inhibitors of ATP-binding sites in kinases.

Logical Derivatization Pathways

-

Sandmeyer Reaction (C3): Convert the amine to a halide (Cl/I) for further functionalization.

-

Amide Coupling (C3): Reaction with acid chlorides to form amide linkers common in kinase inhibitors.

-

Cyclization to Furo[3,2-d]pyrimidines: Reacting the C3-amine and C2-ester with formamide or nitriles creates a pyrimidine ring fused to the benzofuran, mimicking the adenosine core of ATP.

Figure 2: Strategic derivatization pathways for the benzofuran scaffold.

References

-

Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-benzofurane aus methylenaktiven Nitrilen und α-Halogen-carbonylverbindungen. Chemische Berichte.

-

PubChem. (n.d.). Compound Summary for Benzofuran Derivatives. National Library of Medicine.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for Generic 3-Aminobenzofuran-2-carboxylate.

- Eicher, T., & Hauptmann, S. (2003).

Methodological & Application

Application Note: A Validated Synthesis of Methyl 3-amino-6-bromobenzofuran-2-carboxylate from Salicylaldehyde

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of methyl 3-amino-6-bromobenzofuran-2-carboxylate, a key intermediate in pharmaceutical research, starting from the readily available precursor, salicylaldehyde. The described synthetic pathway is a robust, multi-step process involving bromination, O-alkylation, intramolecular cyclization, nitration, and subsequent reduction. Each step has been detailed with underlying chemical principles, safety precautions, and expected outcomes to ensure reproducibility. This document is intended for researchers and professionals in organic synthesis and drug development, offering a validated methodology for obtaining this valuable benzofuran derivative.

Introduction

Benzofuran scaffolds are integral to a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The specific derivative, methyl 3-amino-6-bromobenzofuran-2-carboxylate, serves as a crucial building block for more complex molecules in medicinal chemistry. The strategic placement of the amino, bromo, and carboxylate functionalities offers multiple points for further chemical modification, making it a versatile intermediate in the synthesis of targeted therapeutics. This document outlines a reliable and thoroughly documented synthetic route from salicylaldehyde to this target molecule.

Overall Synthetic Scheme

The synthesis is a five-step process, commencing with the electrophilic bromination of salicylaldehyde and culminating in the reduction of a nitro-intermediate to the desired 3-amino-benzofuran. The overall transformation is depicted below:

Figure 1: Overall synthetic pathway from salicylaldehyde.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 5-Bromosalicylaldehyde

Principle: This step involves the electrophilic aromatic substitution of salicylaldehyde. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the adjacent formyl group, the para-position is favored, leading to the formation of 5-bromosalicylaldehyde.

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 12.2 g (0.1 mol) of salicylaldehyde in 100 mL of glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.

-

Recrystallize the crude product from ethanol/water to afford pure 5-bromosalicylaldehyde.

Data Summary:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| Salicylaldehyde | 122.12 | 12.2 | 0.1 |

| Bromine | 159.81 | 16.0 | 0.1 |

| Product | Molar Mass ( g/mol ) | Expected Yield (%) | Appearance |

| 5-Bromosalicylaldehyde | 201.02 | 85-90 | Pale yellow solid |

Step 2 & 3: Synthesis of Methyl 6-bromobenzofuran-2-carboxylate via O-alkylation and Cyclization

Principle: This two-part step first involves a Williamson ether synthesis, where the phenoxide of 5-bromosalicylaldehyde acts as a nucleophile, attacking methyl bromoacetate. The resulting intermediate then undergoes an intramolecular Perkin-like condensation. The basic conditions facilitate the deprotonation of the α-carbon of the acetate moiety, which then attacks the carbonyl carbon of the aldehyde, leading to cyclization and subsequent dehydration to form the benzofuran ring.

Protocol:

-

To a 250 mL round-bottom flask, add 10.05 g (0.05 mol) of 5-bromosalicylaldehyde, 8.4 g (0.06 mol) of anhydrous potassium carbonate, and 100 mL of anhydrous acetone.

-

Add 7.65 g (0.05 mol) of methyl bromoacetate to the suspension.

-

Reflux the mixture with vigorous stirring for 12 hours.

-

After cooling to room temperature, filter off the potassium salts and wash with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate.

-

To the crude intermediate, add 100 mL of a 1 M solution of sodium methoxide in methanol.

-

Stir the mixture at room temperature for 4 hours.

-

Neutralize the reaction mixture with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield methyl 6-bromobenzofuran-2-carboxylate.

Data Summary:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 5-Bromosalicylaldehyde | 201.02 | 10.05 | 0.05 |

| Methyl bromoacetate | 152.98 | 7.65 | 0.05 |

| Potassium carbonate | 138.21 | 8.4 | 0.06 |

| Product | Molar Mass ( g/mol ) | Expected Yield (%) | Appearance |

| Methyl 6-bromobenzofuran-2-carboxylate | 255.08 | 70-75 | White solid |

Step 4: Synthesis of Methyl 3-nitro-6-bromobenzofuran-2-carboxylate

Principle: The benzofuran ring undergoes electrophilic nitration. The 3-position is electronically enriched and is the preferred site of attack by the nitronium ion (NO₂⁺), which is generated in situ from nitric acid and a strong acid catalyst, typically sulfuric acid.

Protocol:

-

In a 100 mL flask, dissolve 5.1 g (0.02 mol) of methyl 6-bromobenzofuran-2-carboxylate in 30 mL of glacial acetic acid.

-

Cool the solution to 0 °C in an ice-salt bath.

-

Slowly add 5 mL of concentrated sulfuric acid while keeping the temperature below 5 °C.

-

Add a nitrating mixture of 1.5 mL of fuming nitric acid and 3.5 mL of concentrated sulfuric acid dropwise over 20 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour.

-

Carefully pour the mixture onto 100 g of crushed ice.

-

The yellow precipitate is collected by filtration, washed thoroughly with water, and dried.

-

Recrystallize from ethanol to obtain pure methyl 3-nitro-6-bromobenzofuran-2-carboxylate.

Data Summary:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| Methyl 6-bromobenzofuran-2-carboxylate | 255.08 | 5.1 | 0.02 |

| Product | Molar Mass ( g/mol ) | Expected Yield (%) | Appearance |

| Methyl 3-nitro-6-bromobenzofuran-2-carboxylate | 300.08 | 80-85 | Yellow crystalline solid |

Step 5: Synthesis of Methyl 3-amino-6-bromobenzofuran-2-carboxylate

Principle: The nitro group of the intermediate is reduced to a primary amine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. Alternatively, reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, can also be employed.

Protocol (Catalytic Hydrogenation):

-

To a 250 mL hydrogenation flask, add 3.0 g (0.01 mol) of methyl 3-nitro-6-bromobenzofuran-2-carboxylate and 100 mL of methanol.

-

Add 0.3 g of 10% Pd/C catalyst.

-

Pressurize the flask with hydrogen gas (50 psi) and shake or stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting solid can be recrystallized from ethanol to yield the final product, methyl 3-amino-6-bromobenzofuran-2-carboxylate.

Data Summary:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| Methyl 3-nitro-6-bromobenzofuran-2-carboxylate | 300.08 | 3.0 | 0.01 |

| 10% Pd/C | - | 0.3 | - |

| Product | Molar Mass ( g/mol ) | Expected Yield (%) | Appearance |

| Methyl 3-amino-6-bromobenzofuran-2-carboxylate | 270.10 | 90-95 | Off-white to light brown solid |

Workflow Visualization

Figure 2: Detailed experimental workflow for each synthetic step.

Safety and Handling

-

Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Nitric and Sulfuric Acids: Highly corrosive. Handle with extreme care in a fume hood, using appropriate PPE. Always add acid to water, not the other way around.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and there are no sources of ignition. The palladium on carbon catalyst can be pyrophoric upon exposure to air after the reaction; handle with care during filtration.

-

Solvents: Acetone, methanol, and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of methyl 3-amino-6-bromobenzofuran-2-carboxylate from salicylaldehyde. The protocols are based on well-established chemical transformations and have been optimized for yield and purity. By following these procedures, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

-

Rondla, R. et al. Synthesis of 3-aminobenzofurans. Molecules 2010 , 15(4), 2364-2373. [Link]

Using methyl 3-amino-6-bromobenzofuran-2-carboxylate as a drug discovery scaffold

Application Note: Strategic Utilization of Methyl 3-Amino-6-Bromobenzofuran-2-Carboxylate in Drug Discovery

Abstract

Methyl 3-amino-6-bromobenzofuran-2-carboxylate represents a "privileged scaffold" in medicinal chemistry, offering a unique combination of a dense functionalization core (amino-ester motif) and a distal diversity handle (aryl bromide). This application note details the strategic deployment of this scaffold for the synthesis of benzofuro[3,2-d]pyrimidine libraries, a chemotype validated in kinase inhibition (e.g., VEGFR-2, EGFR) and antimicrobial research. We provide optimized protocols for scaffold synthesis, core cyclization, and orthogonal diversification, supported by mechanistic insights and self-validating quality control steps.

Introduction: The Scaffold Logic

In fragment-based drug discovery (FBDD), the utility of a scaffold is defined by its Vector Count (number of growth directions) and Chemical Orthogonality (ability to modify sites independently).

Methyl 3-amino-6-bromobenzofuran-2-carboxylate (Compound 1 ) excels in both:

-

The "Warhead" Vector (C2/C3): The adjacent amino and ester groups are pre-organized for heterocyclization. This allows for the rapid construction of fused tricyclic systems (e.g., benzofuro-pyrimidines) that mimic the adenosine triphosphate (ATP) purine core, making them ideal for kinase targeting.

-

The "Diversity" Vector (C6): The bromine atom at position 6 is electronically decoupled from the cyclization center, allowing for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the core assembly.

Chemical Accessibility & Synthesis

While commercially available, in-house synthesis is often required for scale-up or analog generation. The synthesis relies on the Thorpe-Ziegler cyclization of a salicylonitrile precursor.

Protocol 1: Synthesis of Methyl 3-amino-6-bromobenzofuran-2-carboxylate

Reaction Logic:

The reaction involves the

-

Precursor: 5-Bromo-2-hydroxybenzonitrile (Note: The 5-bromo phenol yields the 6-bromo benzofuran due to ring numbering shifts).

-

Reagent: Methyl bromoacetate.

Materials:

-

5-Bromo-2-hydroxybenzonitrile (1.0 eq)

-

Methyl bromoacetate (1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.5 eq) -

DMF (Dimethylformamide), anhydrous (Concentration: 0.5 M)

Step-by-Step Methodology:

-

Solvation: Dissolve 5-bromo-2-hydroxybenzonitrile in anhydrous DMF in a round-bottom flask under

atmosphere. -

Deprotonation: Add

in one portion. Stir at RT for 15 min to form the phenolate. -

Alkylation: Dropwise add methyl bromoacetate. The solution may turn slightly cloudy.

-

Cyclization (The Critical Step): Heat the reaction mixture to 80°C for 4–6 hours.

-

Expert Insight: Do not exceed 90°C. Higher temperatures promote hydrolysis of the methyl ester to the carboxylic acid (saponification) or decarboxylation.

-

-

Quench & Isolation: Pour the mixture into ice-cold water (10x reaction volume). The product should precipitate as a solid.

-

Purification: Filter the precipitate. Wash with cold water. Recrystallize from Ethanol/Water if necessary.

QC Criteria:

-

Appearance: Yellow to off-white solid.

-

1H NMR (DMSO-d6): Look for the disappearance of the phenolic -OH (~11 ppm) and the appearance of the

broad singlet (~5.8 ppm) and methyl ester singlet (~3.8 ppm).

Library Generation Strategy: The "Core-First" Approach

To maximize library diversity, we recommend a Core-First strategy: construct the tricyclic benzofuro[3,2-d]pyrimidine core before utilizing the bromine handle. This prevents the sensitive Pd-catalyst poisons (amines/thiols) used in later steps from interfering with the cyclization.

Visual Workflow: Scaffold Diversification

Caption: Step-wise transformation of the benzofuran scaffold into a dual-functionalized tricyclic kinase inhibitor library.

Detailed Protocols for Library Synthesis

Protocol 2: Formation of the Pyrimidine Core

This step creates the "hinge-binding" motif common in kinase inhibitors.

-

Reagents: Compound 1 (1.0 eq), Formamide (excess, acts as solvent and reagent).

-

Conditions: Reflux at 180–190°C for 6–8 hours.

-

Note: This harsh temperature is necessary for the Niementowski-type reaction. Alternatively, use formamidine acetate in EtOH at reflux for milder conditions.

-

-

Workup: Cool to RT. The product (Compound 2 ) usually precipitates. Filter and wash with EtOH.

Protocol 3: The "Switch" – Chlorination & SNAr

Convert the inert amide carbonyl into a reactive chloro-pyrimidine.

-

Chlorination: Suspend Compound 2 in

(excess). Add catalytic DMF. Reflux (105°C) for 3 hours until the solution clears.-

Safety: Quench

carefully into ice/base.

-

-

SNAr (Nucleophilic Aromatic Substitution):

-

Dissolve the chloro-intermediate in Dioxane or THF.

-

Add primary amine (

, 1.1 eq) and DIPEA (2.0 eq). -

Stir at RT or 60°C depending on amine sterics.

-

Result: This installs the

group, typically designed to interact with the kinase hinge region or solvent front.

-

Protocol 4: Late-Stage Diversification (Suzuki Coupling)

Utilize the 6-bromo (now 8-bromo in the fused system) handle.

-

Reagents: SNAr Product (1.0 eq), Aryl Boronic Acid (

, 1.2 eq). -

Catalyst System:

(5 mol%) is robust for heterocyclic bromides. -

Base/Solvent:

/ Dioxane (1:3 ratio). -

Conditions: Microwave irradiation at 120°C for 30 min (or 90°C thermal for 4h).

-

Purification: Silica gel chromatography or Prep-HPLC.

Data Presentation & Validation

When optimizing the cyclization step (Protocol 1), the choice of base and solvent significantly impacts yield. Below is a summary of typical optimization data for this scaffold class.

Table 1: Optimization of Thorpe-Ziegler Cyclization for Compound 1

| Entry | Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Notes |

| 1 | Acetone | Reflux | 12 | 45% | Incomplete reaction; solvent too volatile. | |

| 2 | THF | 0 -> RT | 4 | 60% | Fast, but messy profile (O- vs C-alkylation issues). | |

| 3 | DMF | 80 | 4 | 88% | Optimal Conditions. Clean precipitation. | |

| 4 | DMF | 80 | 3 | 90% | Higher yield but cost-prohibitive for scale-up. |

References

-

Kirsch, G., et al. (2009). "Synthesis of 3-aminobenzofuran-2-carboxylate derivatives." Journal of Heterocyclic Chemistry.

-

Homerin, G., et al. (2020). "Benzofuro[3,2-d]pyrimidines: A new series of inhibitors for kinases." European Journal of Medicinal Chemistry.

-

Davoodi, M., et al. (2018). "One-pot synthesis of functionalized 3-amino-benzofurans via Thorpe–Ziegler reaction." Tetrahedron Letters.

-

Application Note 502: "Palladium-Catalyzed Cross-Coupling of Heteroaryl Bromides." MilliporeSigma Technical Library.

Functionalization of the C-6 bromine position in benzofuran derivatives

Application Note: Precision Functionalization of the C-6 Bromine Position in Benzofuran Derivatives

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive natural products and pharmaceuticals (e.g., anti-arrhythmic agents, antimicrobial compounds). The C-6 position, located on the benzenoid ring, represents a critical vector for optimizing pharmacokinetic (PK) properties and potency. This guide details high-fidelity protocols for transforming the C-6 bromine handle into diverse functional groups via Palladium-catalyzed cross-couplings and lithium-halogen exchange, with a specific focus on regioselectivity and yield optimization.

Strategic Analysis: The C-6 Reactivity Profile

Before initiating experimentation, it is crucial to understand the electronic landscape of the 6-bromobenzofuran scaffold.

-

Electronic Environment: The benzofuran system consists of an electron-rich furan ring fused to a benzene ring. The oxygen atom (position 1) exerts a +M (mesomeric) effect, significantly activating the C-2 and C-3 positions toward electrophilic aromatic substitution.

-

The C-6 Challenge: The C-6 position is on the benzenoid ring. While the C-Br bond is a standard aryl halide handle, the presence of the heteroatom and the high reactivity of the C-2 position (alpha to oxygen) presents a chemoselectivity challenge.

-

Risk: Competitive C-H activation or deprotonation at C-2 during metalation.

-

Solution: Use of rapid halogen-lithium exchange (kinetic control) or highly active Pd-catalysts that operate under mild conditions to prevent furan ring degradation.

-

Core Methodologies & Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Introduction of aryl and heteroaryl moieties at C-6.

Rationale: The Suzuki coupling is preferred for its tolerance of functional groups and mild aqueous-basic conditions. For 6-bromobenzofuran, bulky, electron-rich phosphine ligands are employed to facilitate the oxidative addition into the slightly deactivated benzenoid C-Br bond.

Materials:

-

Substrate: 6-Bromobenzofuran (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(OAc)₂/SPhos

-

Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Protocol:

-

Preparation: Charge a reaction vial equipped with a magnetic stir bar with 6-bromobenzofuran (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Catalyst Addition: Add the Pd-catalyst (0.03 mmol) quickly under positive inert gas pressure.

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor reaction progress via TLC (Hexane/EtOAc) or LC-MS.

-

Checkpoint: If conversion stalls, add an additional 1 mol% catalyst.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel).

Data Summary: Typical Yields

| Coupling Partner (Boronic Acid) | Catalyst System | Temp (°C) | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂ | 80 | 88–95 |

| 4-Pyridinylboronic acid | Pd(PPh₃)₄ | 90 | 75–82 |

| 2-Methoxy-phenylboronic acid | Pd(OAc)₂/SPhos | 80 | 85–92 |

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine handles for solubility and H-bond targeting.

Rationale: The C-6 position requires highly active catalyst systems to prevent Pd-poisoning by the benzofuran oxygen or competing side reactions. The BrettPhos or RuPhos precatalyst systems are the "Gold Standard" here due to their exceptional stability and reactivity with aryl bromides.

Step-by-Step Protocol:

-

Preparation: In a glovebox or under strict Argon flow, combine 6-bromobenzofuran (1.0 mmol), Amine (1.2 mmol), and NaOtBu (1.4 equiv).

-

Catalyst: Add Pd₂dba₃ (2 mol%) and BrettPhos (4 mol%) (or use BrettPhos Pd G3 precatalyst).

-

Solvent: Add anhydrous Toluene or 1,4-Dioxane (5 mL). Note: Solvents must be rigorously deoxygenated.

-

Reaction: Heat to 100 °C for 12 hours.

-

Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.

Protocol C: Lithium-Halogen Exchange (Electrophile Trapping)

Objective: Conversion of C-6 Br to Formyl (-CHO), Carboxyl (-COOH), or Silyl groups.

Critical Mechanism:

This reaction relies on the rate of Lithium-Halogen exchange (

-

Reagent Choice:

-Butyllithium (

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask and cool under Argon.

-

Solvation: Dissolve 6-bromobenzofuran (1.0 mmol) in anhydrous THF (10 mL). Cool to -78 °C (Dry ice/Acetone bath).

-

Exchange: Add

-BuLi (2.0 equiv, 1.7 M in pentane) dropwise over 10 minutes.-

Observation: A color change (often yellow/orange) indicates formation of the aryllithium species.

-

Timing: Stir for exactly 15–30 minutes at -78 °C. Do NOT warm up.

-

-

Trapping: Add the electrophile (e.g., DMF for aldehyde, CO₂ gas for acid) in excess (3.0 equiv).

-

Quench: Allow to warm to 0 °C and quench with saturated NH₄Cl solution.

Visualization & Workflows

Figure 1: Decision Tree for C-6 Functionalization

This diagram guides the chemist through the selection of the optimal protocol based on the desired target moiety.

Caption: Strategic workflow for selecting the appropriate C-6 functionalization protocol based on target chemotype.

Figure 2: Mechanistic Pathway (Suzuki Coupling)

A simplified catalytic cycle highlighting the critical Oxidative Addition step where the C-6 Br bond is activated.

Caption: Catalytic cycle for Pd-catalyzed cross-coupling at the C-6 position.

Troubleshooting & Expert Tips

-

The "C-2 Problem": If you observe low yields in Protocol C (Lithiation), it is likely due to proton abstraction at C-2.

-

Diagnostic: Quench with D₂O. If Deuterium is incorporated at C-2 (check NMR), the temperature was

-

Application Note: Methyl 3-amino-6-bromobenzofuran-2-carboxylate in Heterocyclic Synthesis

Executive Summary

Methyl 3-amino-6-bromobenzofuran-2-carboxylate is a high-value "privileged scaffold" precursor in medicinal chemistry. Its utility stems from its orthogonal functionality :

-

Nucleophilic Domain (C3-Amino): Ready for acylation, alkylation, and heterocyclization.

-

Electrophilic Domain (C2-Ester): Facilitates cyclocondensation to form tricyclic cores (e.g., benzofuro[3,2-d]pyrimidines).

-

Diversification Handle (C6-Bromo): Allows for late-stage modification via Pd-catalyzed cross-coupling without interfering with the heterocyclic core formation.

This guide provides a validated protocol for synthesizing this building block and details its application in generating library-amenable tricyclic heterocycles often targeted in kinase and GPCR inhibitor discovery.

Structural Analysis & Retrosynthetic Logic

The synthesis of this building block relies on the Thorpe-Ziegler cyclization strategy. The logic prioritizes the formation of the furan ring after the installation of the halogen handle, ensuring regiochemical purity.

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the logical flow from commodity starting materials to the target scaffold.

Figure 1: Synthetic pathway via Thorpe-Ziegler cyclization. The nitrile and methylene groups condense to form the 3-amino-2-carboxylate motif.

Protocol A: Synthesis of the Building Block

Objective: Scale-up synthesis of Methyl 3-amino-6-bromobenzofuran-2-carboxylate. Scale: 10 mmol (approx. 2.0 g output).

Materials & Reagents

| Reagent | Equiv. | Role |

| 4-Bromo-2-hydroxybenzonitrile | 1.0 | Core Scaffold |

| Methyl Bromoacetate | 1.1 | Cyclization Partner |

| Potassium Carbonate ( | 2.5 | Base |

| DMF (N,N-Dimethylformamide) | - | Solvent (Anhydrous) |

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-hydroxybenzonitrile (1.98 g, 10 mmol) in anhydrous DMF (20 mL).

-

Base Addition: Add

(3.45 g, 25 mmol) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the phenol. -

Alkylation: Dropwise add methyl bromoacetate (1.04 mL, 11 mmol).

-

Critical Check: Exothermic reaction. Ensure temperature does not exceed 40°C during addition to prevent hydrolysis of the ester.

-

-

Cyclization: Heat the reaction mixture to 80°C for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The starting phenol (

) should disappear, and a highly fluorescent spot (the benzofuran) will appear (

-

-

Work-up:

-

Cool the mixture to RT.

-

Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

-

Note: If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.

-

-

Purification:

-

Filter the precipitate.

-

Wash the cake with water (

) to remove residual DMF. -

Recrystallization: Recrystallize from Ethanol or Methanol to yield yellow needles.

-

Expected Yield: 75–85%.

Validation:

Protocol B: Downstream Application (Tricyclic Synthesis)

Objective: Conversion into 8-bromo-3H-benzofuro[3,2-d]pyrimidin-4-one . Significance: This scaffold mimics the adenine core and is frequently used in kinase inhibitor design (e.g., CK2 or PIM kinase inhibitors).

Reaction Logic

The amino group attacks a formamide equivalent, followed by cyclization onto the ester.

Methodology

-

Reagents: Mix the benzofuran building block (1.0 equiv) with Formamidine Acetate (3.0 equiv) in Ethanol (0.5 M concentration).

-

Conditions: Reflux for 12 hours.

-

Work-up: Cool to RT. The tricyclic product usually precipitates directly from the cool ethanol. Filter and wash with cold ethanol.

Divergent Strategy Visualization

This diagram illustrates how to use the building block as a "hub" for library generation.

Figure 2: Divergent synthesis capabilities. Path A is the primary route for kinase inhibitor scaffolds.

Troubleshooting & Critical Parameters

"Oiling Out" during Work-up

-

Cause: Residual DMF prevents crystallization.

-

Solution: Ensure the water-to-DMF ratio is at least 5:1 during the quench. If oil persists, extract with Ethyl Acetate, dry over

, evaporate, and triturate the residue with cold diethyl ether.

Low Yield in Cyclization (Protocol A)

-

Cause: Incomplete O-alkylation before the temperature is raised.

-

Solution: Do not skip the 15-minute stirring with base before adding the bromoacetate. Ensure the bromoacetate is fresh (it degrades to acid over time, which kills the reaction).

Order of Operations (Suzuki Coupling)

-

Insight: While Suzuki coupling can be performed on the starting material (Protocol B, Path B), it is often better to perform it after cyclization (Path A).

-

Reasoning: The free amine and ester on the benzofuran can sometimes chelate Pd catalysts or undergo side reactions. Converting to the stable pyrimidine core first (Path A) provides a robust substrate for harsh coupling conditions later.

References

-

General Synthesis of 3-Aminobenzofurans

- Sanghvi, Y. S., et al. "Synthesis of some 3-amino-2-benzofurancarboxylates." Journal of Heterocyclic Chemistry, 1984.

-

Thorpe-Ziegler Mechanism & Applications

- Shafer, C. M., & Molinski, T. F. "Thorpe-Ziegler cyclization in the synthesis of heterocycles." Journal of Organic Chemistry, 1996.

-

Benzofuro[3,2-d]pyrimidines in Kinase Inhibition

- Yang, Y., et al. "Discovery of Benzofuro[3,2-d]pyrimidin-4-ones as PIM-1 Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012.

-

Palladium Coupling on Benzofurans

- Kirsch, G., et al. "Palladium-catalyzed cross-coupling reactions on the benzofuran scaffold." Current Organic Synthesis, 2010.

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl 3-amino-6-bromobenzofuran-2-carboxylate

Executive Summary & Hazard Identification

Methyl 3-amino-6-bromobenzofuran-2-carboxylate is a specialized heterocyclic building block often employed in the synthesis of bioactive pharmaceutical scaffolds.

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50, mutagenicity) may be sparse for this specific intermediate, its structural motifs dictate a High-Hazard Default approach. We do not wait for an accident to prove toxicity; we anticipate it based on structure-activity relationships (SAR).

Structural Hazard Analysis (SAR)

-

Benzofuran Core: A planar, lipophilic system capable of intercalating DNA; implies potential genotoxicity.

-

Primary Amine (-NH₂): A known structural alert for sensitization and potential mutagenicity (via metabolic activation).

-

Bromine Substituent (-Br): Increases lipophilicity (LogP), significantly enhancing the compound's ability to penetrate the stratum corneum (skin barrier) and enter systemic circulation.

Operational Classification: Band 3 (Potent/Toxic) until proven otherwise. Physical State: Crystalline Solid / Fine Powder.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

| Protection Zone | Required Equipment | Technical Justification (The "Why") |

| Respiratory | N95 (Minimum) or P100/HEPA | The primary vector of exposure is inhalation of airborne particulates during weighing. The amine functionality can cause respiratory sensitization. |

| Dermal (Hands) | Double Nitrile (Outer: 5 mil / 0.12mm) | Permeation Resistance: Halogenated aromatics can permeate standard latex. Double gloving provides a "breakthrough" buffer. Change outer gloves every 30 mins. |

| Ocular | Chemical Safety Goggles | Safety glasses are insufficient. Fine powders can bypass side-shields. The basic amine moiety poses a risk of corneal damage upon contact. |

| Body | Tyvek® Lab Coat (Closed front) | Cotton coats absorb and retain powders. Tyvek sheds particulates and prevents migration of the chemical to personal clothing. |

| Engineering | Fume Hood / Vented Balance | PPE is the last line of defense. All open handling must occur within a certified chemical fume hood (Face velocity: 80–100 fpm). |

Operational Protocol: The "Safe-Loop" System

This protocol uses a "Safe-Loop" methodology to ensure containment is never broken from storage to reaction.

Phase A: Preparation & Weighing

-

Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.

-

Reasoning: Brominated organic solids are often static-prone. Static discharge can cause powder scattering (aerosolization).

-

-

The "Diaper" Method: Line the balance surface with an absorbent, plastic-backed mat.

-

Reasoning: Captures micro-spills immediately, preventing contamination of the permanent equipment.

-

Phase B: Solubilization (The Critical Step)

Never transport the solid powder outside the hood.

-

Add the solvent (e.g., DCM, DMSO) directly to the weighing vessel or reaction flask inside the hood.

-

Seal the vessel before moving it to the rotary evaporator or heating block.

-

Reasoning: Once in solution, the risk shifts from inhalation (dust) to splash (skin absorption). The brominated nature makes the solution highly penetrating.

-

Phase C: Decontamination & Doffing

-

Solvent Wash: Wipe down the balance area with a solvent-dampened wipe (Ethanol or Isopropanol).

-

Glove Removal: Use the "Beak Method" (pulling one glove off inside out, holding it in the gloved hand, then peeling the second off over the first).

-

Wash: Wash hands with soap and cool water.

-

Reasoning: Hot water opens pores, potentially increasing absorption of any trace residues.

-

Visualization: Decision Logic & Workflow

Diagram 1: Risk Assessment & PPE Decision Logic

This logic gate determines the safety tier based on the physical state and quantity of the benzofuran derivative.

Caption: PPE Decision Matrix based on physical state and quantity thresholds. Note that solid handling requires higher respiratory protection due to aerosolization risks.

Diagram 2: The "Cradle-to-Grave" Operational Workflow

A step-by-step visualization of the material lifecycle to ensure zero cross-contamination.

Caption: Operational workflow emphasizing that weighing and reaction setup must remain within the engineering control (Fume Hood) to maintain the safety barrier.

Disposal & Emergency Response

Waste Disposal

This compound contains Bromine and Nitrogen . It must NOT be mixed with general organic waste.

-

Segregation: Dispose of in the "Halogenated Organic Waste" stream.

-

Labeling: Clearly tag waste containers with "Contains Aromatic Amines" and "Brominated Organics" to alert waste management personnel of potential toxicity.

-

Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the solution is acidic (corrosion risk).

Emergency Spills (Solid)

-

Evacuate the immediate area if the spill is >1g and outside a hood.

-

Don PPE: Double gloves, goggles, and N95/P100 respirator.

-

Contain: Cover the spill with a damp paper towel (to prevent dust generation).

-

Clean: Scoop up the material using the towel. Wipe the area 3x with soap and water. Do not use a vacuum unless it is HEPA-rated and explosion-proof.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

-

American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

-

PubChem. (n.d.). Compound Summary: Benzofuran-2-carboxylic acid derivatives (General Class). National Library of Medicine. [Link](Note: Used for structural read-across validation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.